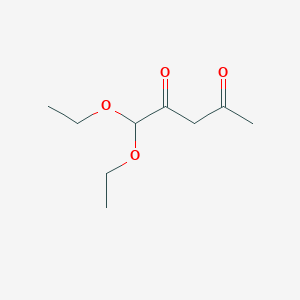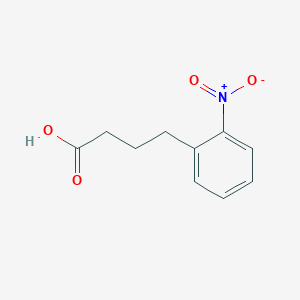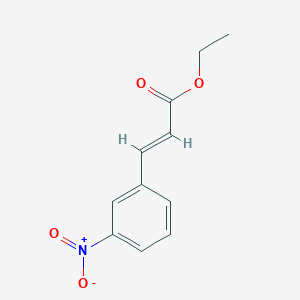![molecular formula C12H15NO4 B181400 Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate CAS No. 921616-77-5](/img/structure/B181400.png)
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate, also known as MECB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been investigated for its potential as an anti-inflammatory and anti-tumor agent. In material science, Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has been studied for its potential use in the development of liquid crystal materials.
Wirkmechanismus
The exact mechanism of action of Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate is not fully understood, but it has been suggested that it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate has anti-inflammatory and anti-tumor effects. It has also been shown to have antioxidant properties and may have a protective effect on the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use in the development of new liquid crystal materials with unique properties. Further studies are needed to fully understand the mechanism of action of Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate and its potential applications in various fields.
Synthesemethoden
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate can be synthesized through a multi-step process starting with the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is then reacted with 2-methoxyethylamine to form 4-[(2-methoxyethyl)amino]benzoic acid, which is then reacted with methyl chloroformate to obtain Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate.
Eigenschaften
CAS-Nummer |
921616-77-5 |
|---|---|
Produktname |
Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate |
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
methyl 4-(2-methoxyethylcarbamoyl)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-16-8-7-13-11(14)9-3-5-10(6-4-9)12(15)17-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YUPJYYHTOTVBEP-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
Kanonische SMILES |
COCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)












